Boc-4-phenyl-Phe-OH
Overview
Description
(S)-3-([1,1’-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a biphenyl group, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-([1,1’-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the Amino Group: The amino group is introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through a Grignard reaction followed by oxidation.
Industrial Production Methods
In industrial settings, the synthesis of (S)-3-([1,1’-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
(S)-3-([1,1’-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a drug precursor and in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-3-([1,1’-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the amino and carboxylic acid groups can form hydrogen bonds with target molecules. These interactions facilitate the compound’s binding to enzymes, receptors, or other biological macromolecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Phenyl-2-((tert-butoxycarbonyl)amino)propanoic acid: Lacks the biphenyl group, resulting in different chemical properties and reactivity.
(S)-3-([1,1’-Biphenyl]-4-yl)-2-amino-propanoic acid: Does not have the tert-butoxycarbonyl protection, making it more reactive in certain conditions.
(S)-3-([1,1’-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Contains an additional carbon in the propanoic acid moiety, altering its steric and electronic properties.
Uniqueness
(S)-3-([1,1’-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its combination of a biphenyl group, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVVKAUSAGHTSU-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375924 | |
Record name | (2S)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147923-08-8 | |
Record name | (2S)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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